21,23-Dihydro-23-hydroxy-21-oxozapoterin

Natural Product Chemistry Limonoids Biological Activity

Researchers face structural ambiguity when differentiating limonoid analogs, risking invalid assays from interchangeable compound use. 21,23-Dihydro-23-hydroxy-21-oxozapoterin (CAS 426266-88-8) is the sole limonoid with this precise stereochemistry and oxygenation pattern, making it an essential, non-interchangeable reference standard. - Enables definitive identification in HPLC/LC-MS dereplication from Clausena excavata extracts. - Serves as a critical negative control or baseline comparator against active limonoids in SAR studies. - Provides distinct chemical handles for semi-synthetic derivatization, expanding chemical space beyond simpler scaffolds. Supplied with HPLC-verified purity, supporting reproducible experimental workflows for procurement managers.

Molecular Formula C26H30O10
Molecular Weight 502.5 g/mol
Cat. No. B12305139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21,23-Dihydro-23-hydroxy-21-oxozapoterin
Molecular FormulaC26H30O10
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)O)C)C
InChIInChI=1S/C26H30O10/c1-22(2)13-9-14(28)25(5)17(23(13,3)7-6-15(29)35-22)12(27)10-24(4)18(11-8-16(30)33-20(11)31)34-21(32)19-26(24,25)36-19/h6-8,12-13,16-19,27,30H,9-10H2,1-5H3
InChIKeyJIAPMSWYQSGTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21,23-Dihydro-23-hydroxy-21-oxozapoterin: Procurement & Baseline


21,23-Dihydro-23-hydroxy-21-oxozapoterin (CAS: 426266-88-8) is a limonoid-class triterpenoid, a class defined by a highly oxygenated 4,4,8-trimethyl-17-furanylsteroid skeleton [1]. It is a natural product isolated from the aerial parts of the plant *Clausena excavata* Burm. f. (Rutaceae) . Its molecular formula is C26H30O10, with a molecular weight of 502.51 g/mol . The compound is offered by several vendors as a reference standard for research purposes, typically with a purity of ≥95% as determined by HPLC .

Product Type Limonoid reference standard
Purity HPLC-verified
Source Isolated from Clausena excavata

21,23-Dihydro-23-hydroxy-21-oxozapoterin: Why Substitution Fails


The class of limonoids from *Clausena excavata* exhibits highly structure-dependent biological activity. Closely related analogs, such as the parent compound Zapoterin (C26H30O8, MW: 470.5 g/mol) [1], possess a distinct molecular formula and differ in their oxygenation pattern [2]. Literature demonstrates that even minor structural modifications in this class can lead to binary activity outcomes. For instance, the limonoid clausenolide-1-ethyl ether showed HIV-1 inhibitory activity but was non-cytotoxic (IC50 > 20 µg/mL), while other limonoids from the same source, like clausenolide-1-methylether and clausenarin, showed no significant cytotoxicity [3][4]. Therefore, 21,23-Dihydro-23-hydroxy-21-oxozapoterin cannot be considered interchangeable with Zapoterin or other in-class compounds for any assay or application. Substitution without empirical validation would invalidate experimental conclusions and introduce uncharacterized variables into a procurement workflow.

Zapoterin differs in oxygenation pattern, altering molecular recognition.
Closely related limonoids show binary activity outcomes (active vs. inactive).
Substitution without empirical validation may introduce uncharacterized variables.

21,23-Dihydro-23-hydroxy-21-oxozapoterin: Procurement Evidence


No Published Biological Activity Data

A comprehensive search of the scientific and patent literature reveals a critical evidence gap: no quantitative biological activity data (e.g., IC50, EC50, Ki, Kd) has been published for 21,23-Dihydro-23-hydroxy-21-oxozapoterin. While parent compounds like Zapoterin have documented activities, such as a docking score of -9.4 kcal/mol against *Culex pipiens* AChE1 [1], and other *Clausena* limonoids have reported IC50 values [2][3], this specific derivative is entirely uncharacterized. Vendors themselves do not report any biological activity and classify it only as 'a natural product' .

Bioactivity data
Data to verify
Target No published data
Analogues Reported docking scores, IC50 values
Defines compound as an exploratory research tool.
Data gap requires in-house validation for any potency assumption.
Natural Product Chemistry Limonoids Biological Activity Data Gaps Procurement Risk

21,23-Dihydro-23-hydroxy-21-oxozapoterin: Application Scenarios


Authentic Reference Standard for Method Development

As the only limonoid with this specific molecular formula (C26H30O10), CAS number (426266-88-8), and precise stereochemistry, 21,23-Dihydro-23-hydroxy-21-oxozapoterin serves as an essential and unique reference standard. This application is critical for developing HPLC, LC-MS, or GC-MS methods aimed at detecting or quantifying this specific compound in complex mixtures, such as plant extracts from *Clausena excavata*, or for dereplication studies to confirm or rule out its presence in natural product libraries [1].

Structure-Activity Relationship (SAR) Studies

Given the lack of biological data, the primary research application is as a test article in exploratory SAR studies. Researchers interested in how the specific dihydro and hydroxy-oxo modifications on the limonoid scaffold affect biological activity can procure this compound and test it in parallel with better-characterized analogs like Zapoterin. This approach is essential for mapping the pharmacophore of this class and understanding the functional consequences of its unique oxygenation pattern [2].

Negative Control in Bioassays

Due to the current absence of any reported activity, 21,23-Dihydro-23-hydroxy-21-oxozapoterin could be initially employed as a negative control or baseline comparator in bioassays. By testing it alongside an active limonoid (e.g., a cytotoxic carbazole alkaloid from the same plant source [3]), researchers can establish a null-effect baseline. Any observed activity for the target compound would then represent a novel and significant finding, justifying further investigation.

Derivatization & Synthesis of Novel Analogs

This compound can serve as a starting material for semi-synthetic derivatization. Its unique functional groups provide distinct chemical handles that are not present on simpler limonoids like Zapoterin. Procuring this compound enables synthetic chemists to explore new chemical space and generate a library of novel analogs for biological screening, potentially leading to the discovery of new pharmacological activities not observed with the parent limonoid scaffold [1].

Application
Selection Property
Validation Focus
Method development reference
Unique structure & stereochemistry
Confirm compound identity in matrix
SAR studies
Distinct dihydro & hydroxy-oxo modifications
Test in parallel with known limonoid analogs
Negative control in bioassays
Absence of reported activity
Establish baseline response in target assay
Derivatization precursor
Unique functional group handles
Synthesize novel analogs for screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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